

Spectroscopic Validation of 6-Bromo-2-chloro-3-methylphenol: A Comparative Guide

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Compound of Interest

Compound Name: 6-Bromo-2-chloro-3-methylphenol

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic characteristics of **6-Bromo-2-chloro-3-methylphenol** with related compounds. Due to the limited availability of published experimental spectra for **6-Bromo-2-chloro-3-methylphenol**, this guide combines experimental data for a structurally related analogue, 3-methylphenol, with predicted spectroscopic data for the target compound and its closer analogues. This approach allows for a thorough, albeit partially theoretical, validation of the proposed structure.

Spectroscopic Data Comparison

The following tables summarize the experimental spectroscopic data for 3-methylphenol and the predicted data for **6-Bromo-2-chloro-3-methylphenol** and its halogenated analogues. Predictions are based on established principles of NMR, IR, and mass spectrometry, including substituent effects on chemical shifts, vibrational frequencies, and fragmentation patterns.

Table 1: ¹H NMR Data (Predicted for Halogenated Phenols, Experimental for 3-Methylphenol)

Compound	δ (ppm) - Aromatic CH	δ (ppm) - CH ₃	δ (ppm) - OH
6-Bromo-2-chloro-3-methylphenol	~7.3 (d, 1H), ~6.9 (d, 1H)	~2.4 (s, 3H)	~5.5-6.0 (s, 1H)
2-Chloro-3-methylphenol	~7.1 (t, 1H), ~6.8 (d, 1H), ~6.7 (d, 1H)	~2.3 (s, 3H)	~5.0-5.5 (s, 1H)
4-Bromo-2-chloro-3-methylphenol	~7.4 (s, 1H), ~7.0 (s, 1H)	~2.5 (s, 3H)	~5.7-6.2 (s, 1H)
3-Methylphenol (Experimental)	7.10 (t, 1H), 6.75-6.65 (m, 3H)	2.29 (s, 3H)	4.75 (s, 1H)

Table 2: ¹³C NMR Data (Predicted for Halogenated Phenols, Experimental for 3-Methylphenol)

Compound	δ (ppm) - Aromatic C-O	δ (ppm) - Aromatic C-Br	δ (ppm) - Aromatic C-Cl	δ (ppm) - Aromatic C-CH ₃	δ (ppm) - Aromatic CH	δ (ppm) - CH ₃
6-Bromo-2-chloro-3-methylphenol	~150	~115	~125	~138	~130, ~128	~16
2-Chloro-3-methylphenol	~152	-	~123	~139	~130, ~125, ~118	~15
4-Bromo-2-chloro-3-methylphenol	~151	~118	~127	~135	~133, ~129	~17
3-Methylphenol (Experimental)	155.0	-	-	139.5	129.3, 121.5, 116.1, 112.3	21.5

Table 3: Key IR Absorption Frequencies (cm-1) (Predicted for Halogenated Phenols, Experimental for 3-Methylphenol)

Compound	O-H Stretch	C-H Stretch (Aromatic)	C=C Stretch (Aromatic)	C-O Stretch	C-Cl Stretch	C-Br Stretch
6-Bromo-2-chloro-3-methylphenol	~3550-3200 (broad)	~3100-3000	~1600, ~1470	~1230	~800-600	~600-500
2-Chloro-3-methylphenol	~3550-3200 (broad)	~3100-3000	~1610, ~1480	~1220	~800-600	-
4-Bromo-2-chloro-3-methylphenol	~3550-3200 (broad)	~3100-3000	~1590, ~1460	~1240	~800-600	~600-500
3-Methylphenol (Experimental)	3339 (broad)	3042	1618, 1591, 1494	1238	-	-

Table 4: Mass Spectrometry Data (m/z) (Predicted for Halogenated Phenols, Experimental for 3-Methylphenol)

Compound	Molecular Ion [M] ⁺ •	Key Fragment Ions
6-Bromo-2-chloro-3-methylphenol	220, 222, 224 (isotopic pattern)	[M-CH ₃] ⁺ , [M-Cl] ⁺ , [M-Br] ⁺ , [M-CO] ⁺ •
2-Chloro-3-methylphenol	142, 144 (isotopic pattern)	[M-CH ₃] ⁺ , [M-Cl] ⁺ , [M-CO] ⁺ •
4-Bromo-2-chloro-3-methylphenol	220, 222, 224 (isotopic pattern)	[M-CH ₃] ⁺ , [M-Cl] ⁺ , [M-Br] ⁺ , [M-CO] ⁺ •
3-Methylphenol (Experimental)	108	107 [M-H] ⁺ , 90 [M-H ₂ O] ⁺ •, 79, 77

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These represent standard operating procedures for the analysis of phenolic compounds.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Methodology:

- **Sample Preparation:** For solid samples, the KBr (potassium bromide) pellet method is commonly employed. A small amount of the sample (1-2 mg) is ground with approximately 200 mg of dry KBr powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
- **Instrumentation:** A Fourier Transform Infrared (FTIR) spectrometer is used.
- **Data Acquisition:** A background spectrum of the KBr pellet holder (or an empty KBr pellet) is recorded. The sample pellet is then placed in the holder, and the sample spectrum is acquired. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.
- **Data Analysis:** The resulting spectrum (transmittance vs. wavenumber) is analyzed to identify characteristic absorption bands corresponding to specific functional groups (e.g., O-H, C-H, C=C, C-O, C-Cl, C-Br).

Nuclear Magnetic Resonance (NMR) Spectroscopy (^1H and ^{13}C)

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

- Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is added to calibrate the chemical shift scale to 0 ppm.
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
- Data Acquisition:
 - For ^1H NMR, a standard pulse sequence is used to acquire the proton spectrum. Key parameters to set include the number of scans, relaxation delay, and acquisition time.
 - For ^{13}C NMR, a proton-decoupled pulse sequence is typically used to obtain a spectrum with singlets for each unique carbon atom.
- Data Analysis:
 - ^1H NMR: The spectrum is analyzed for chemical shifts (δ), integration (relative number of protons), and spin-spin coupling patterns (multiplicity) to deduce the connectivity of protons.
 - ^{13}C NMR: The spectrum is analyzed for the number of signals (indicating the number of unique carbon environments) and their chemical shifts to identify the types of carbon atoms present (e.g., aromatic, aliphatic, carbonyl).

Mass Spectrometry (MS)

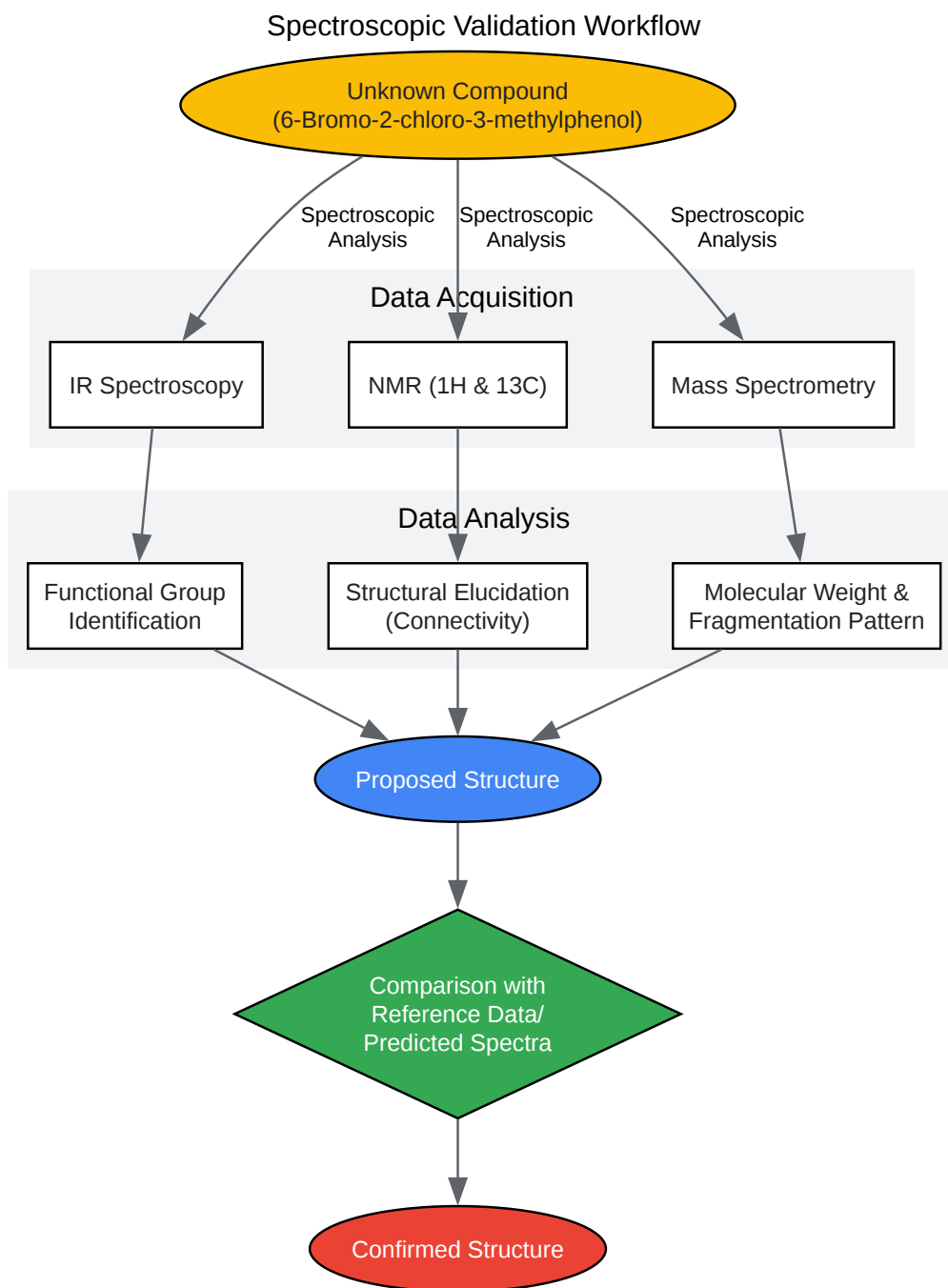
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

- **Sample Introduction:** For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is a common method. The sample is injected into a gas chromatograph, where it is vaporized and separated. The separated components then enter the mass spectrometer.
- **Ionization:** Electron Ionization (EI) is a standard technique for GC-MS. In the ion source, molecules are bombarded with high-energy electrons (typically 70 eV), causing them to ionize and fragment.
- **Mass Analysis:** The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- **Data Analysis:** The mass spectrum is a plot of ion abundance versus m/z . The peak with the highest m/z often corresponds to the molecular ion $[M]^+$, providing the molecular weight. The other peaks represent fragment ions, and their m/z values can be used to deduce the structure of the molecule. The isotopic distribution, particularly for chlorine and bromine, provides a characteristic pattern that aids in identification.

Visualizations

The following diagrams illustrate the logical workflow for spectroscopic validation and the key structural features of **6-Bromo-2-chloro-3-methylphenol** relevant to its spectroscopic analysis.

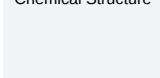


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Caption: Workflow for the spectroscopic validation of an unknown compound.

Structure and Key Spectroscopic Features of 6-Bromo-2-chloro-3-methylphenol

Chemical Structure



Expected Spectroscopic Features

¹H NMR:

- Two aromatic doublets
- One methyl singlet
- One hydroxyl singlet

¹³C NMR:

- Six distinct aromatic carbons
- One methyl carbon

IR:

- Broad O-H stretch (~3400 cm⁻¹)
- Aromatic C=C stretches (~1600-1450 cm⁻¹)
- C-Br and C-Cl stretches (fingerprint region)

MS:

- Characteristic isotopic pattern for Br and Cl
- Fragments from loss of CH₃, Cl, Br

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